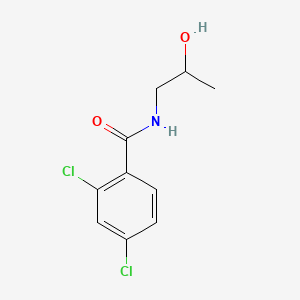

2,4-dichloro-N-(2-hydroxypropyl)benzamide

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-N-(2-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIDSEZTCSYHJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-N-(2-hydroxypropyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the known and projected chemical properties of 2,4-dichloro-N-(2-hydroxypropyl)benzamide (CAS No. 947888-99-5). While publicly available experimental data for this specific molecule is limited, this document, intended for researchers, scientists, and drug development professionals, synthesizes foundational knowledge of benzamides with proposed methodologies for its complete characterization. By detailing hypothetical protocols for synthesis, purification, and analysis, this guide serves as a practical framework for laboratories investigating this compound and its potential applications.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 2,4-dichloro-N-(2-hydroxypropyl)benzamide, is a unique molecule incorporating a dichlorinated benzene ring, an amide linkage, and a secondary alcohol. These structural features suggest a potential for diverse chemical interactions and biological activity. This document aims to consolidate the existing information and provide expert-guided protocols for further investigation.

Core Molecular Profile

Based on available data, the fundamental properties of 2,4-dichloro-N-(2-hydroxypropyl)benzamide are summarized below. It is critical to note that experimental data such as melting point, boiling point, and specific solubility are not widely reported in scientific literature and require experimental determination.

| Property | Value | Source |

| CAS Number | 947888-99-5 | [2] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 248.11 g/mol | [2] |

| IUPAC Name | 2,4-dichloro-N-(2-hydroxypropyl)benzamide | N/A |

| SMILES Code | O=C(NCC(O)C)C1=CC=C(Cl)C=C1Cl | [2] |

Proposed Synthesis and Purification Workflow

The synthesis of 2,4-dichloro-N-(2-hydroxypropyl)benzamide can be logically approached through the amidation of 2,4-dichlorobenzoyl chloride with 1-amino-2-propanol. This is a standard and robust method for forming the amide bond.[1]

Synthesis Pathway

Caption: Proposed synthesis workflow for 2,4-dichloro-N-(2-hydroxypropyl)benzamide.

Experimental Protocol: Synthesis

Objective: To synthesize 2,4-dichloro-N-(2-hydroxypropyl)benzamide.

Materials:

-

2,4-dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

1-Amino-2-propanol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a fume hood, reflux a mixture of 2,4-dichlorobenzoic acid (1 equivalent) and thionyl chloride (1.2 equivalents) for 2 hours. The excess thionyl chloride can be removed under reduced pressure. The resulting 2,4-dichlorobenzoyl chloride is used directly in the next step. Rationale: This is a standard method for activating the carboxylic acid for amidation.[1]

-

Amidation: Dissolve the crude 2,4-dichlorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 1-amino-2-propanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution with continuous stirring. Rationale: The dropwise addition at low temperature controls the exothermic reaction, and triethylamine acts as a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with deionized water and brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Objective: To purify the crude 2,4-dichloro-N-(2-hydroxypropyl)benzamide.

Materials:

-

Crude 2,4-dichloro-N-(2-hydroxypropyl)benzamide

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Chromatography: Prepare a silica gel column using a slurry of silica in hexane. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Elution: Place the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Rationale: This gradient elution will separate the nonpolar impurities from the more polar product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-dichloro-N-(2-hydroxypropyl)benzamide.

Physicochemical Characterization

Due to the lack of published experimental data, the following sections outline the proposed methodologies for determining the key physicochemical properties.

Physical Properties

| Property | Predicted/Expected Value | Proposed Method |

| Melting Point | Solid at room temperature | Capillary Melting Point Apparatus |

| Boiling Point | High, likely decomposes before boiling | Not applicable (decomposition expected) |

| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO.[3] | Gravimetric analysis in various solvents at different temperatures. |

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the dichlorinated ring, the N-H proton of the amide, the C-H protons of the propyl chain, the O-H proton of the alcohol, and the methyl group protons. The splitting patterns will be key to confirming the connectivity.

-

¹³C NMR: The spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the hydroxypropyl group.

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, and the fragmentation pattern will likely involve cleavage adjacent to the carbonyl group and the alcohol.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (broad, around 3400 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Cl stretches in the fingerprint region.[4]

Chemical Reactivity and Stability

A safety data sheet for 2,4-dichloro-N-(2-hydroxypropyl)benzamide indicates that it is stable under recommended storage conditions.[5] However, specific reactivity data is not available. Based on its functional groups, the following reactivity can be predicted:

-

Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions.

-

Alcohol Reactions: The secondary alcohol can undergo oxidation to a ketone or esterification with a carboxylic acid.

-

Aromatic Substitution: The dichlorinated benzene ring is deactivated towards further electrophilic substitution.

It is recommended to avoid strong oxidizing agents, strong acids, and strong bases.

Potential Biological Activity and Applications

While no specific biological studies on 2,4-dichloro-N-(2-hydroxypropyl)benzamide have been found, the broader class of benzamides is known for a wide range of pharmacological activities.[6] The presence of the dichloro-aromatic moiety is a common feature in many bioactive compounds. Further research is warranted to explore the potential of this compound in areas such as:

-

Antimicrobial Drug Discovery: Many chlorinated aromatic compounds exhibit antimicrobial properties.

-

Anticancer Research: The benzamide scaffold is present in several anticancer agents.

-

Agrochemicals: Substituted benzamides are also utilized in the agricultural sector.

Proposed Analytical Methods

For the quantitative analysis and purity assessment of 2,4-dichloro-N-(2-hydroxypropyl)benzamide, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

HPLC Method Protocol

Objective: To develop an HPLC method for the analysis of 2,4-dichloro-N-(2-hydroxypropyl)benzamide.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified compound in acetonitrile. Create a series of dilutions for a calibration curve.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: To be determined by UV-Vis scan (likely around 230-254 nm)

-

Gradient: A starting composition of 70% A and 30% B, with a linear gradient to 100% B over 15 minutes. Rationale: A gradient elution is suitable for ensuring the elution of the compound with good peak shape.

-

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Conclusion

2,4-dichloro-N-(2-hydroxypropyl)benzamide is a compound with potential for further scientific investigation, particularly in the realm of medicinal chemistry. This guide has consolidated the limited available information and provided a detailed, scientifically-grounded framework for its synthesis, purification, and comprehensive characterization. The proposed experimental protocols are based on established chemical principles and methodologies for analogous compounds, offering a reliable starting point for researchers. It is through such systematic investigation that the full chemical properties and potential applications of novel molecules like 2,4-dichloro-N-(2-hydroxypropyl)benzamide can be elucidated.

References

Sources

An In-Depth Technical Guide to 2,4-Dichloro-N-(2-hydroxypropyl)benzamide (CAS No. 947888-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2,4-Dichloro-N-(2-hydroxypropyl)benzamide (CAS No. 947888-99-5), a substituted benzamide of interest for chemical and biological research. While specific peer-reviewed studies on this exact molecule are not extensively available, this document synthesizes information from analogous N-substituted and dichlorinated benzamides to present a predictive characterization, a robust synthesis protocol, and a discussion of potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering both theoretical grounding and practical methodologies.

Introduction and Chemical Identity

2,4-Dichloro-N-(2-hydroxypropyl)benzamide is a chemical compound belonging to the benzamide class, characterized by a dichlorinated phenyl ring linked via an amide bond to a 2-hydroxypropyl group. The presence of chlorine atoms on the aromatic ring and a hydroxyl group in the aliphatic side chain are key structural features that are expected to influence its physicochemical properties and biological activity.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 947888-99-5 |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.11 g/mol |

| IUPAC Name | 2,4-dichloro-N-(2-hydroxypropyl)benzamide |

| Canonical SMILES | CC(CNCC(=O)C1=C(C=C(C=C1)Cl)Cl)O |

Synthesis and Purification

The synthesis of 2,4-Dichloro-N-(2-hydroxypropyl)benzamide can be reliably achieved via a nucleophilic acyl substitution reaction. The following protocol is based on well-established methods for the synthesis of N-substituted benzamides.

Synthetic Pathway

The reaction involves the acylation of 1-amino-2-propanol with 2,4-dichlorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic route to 2,4-Dichloro-N-(2-hydroxypropyl)benzamide.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorobenzoyl chloride (1.0 eq)

-

1-Amino-2-propanol (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-2-propanol in anhydrous DCM.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve 2,4-dichlorobenzoyl chloride in anhydrous DCM.

-

Add the 2,4-dichlorobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2,4-Dichloro-N-(2-hydroxypropyl)benzamide can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be characterized to confirm its identity and purity. The following are expected analytical data based on its structure.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristic Peaks |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the aromatic protons (dichloro-substituted pattern), the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-Cl attachments showing characteristic shifts), the methine carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3500), O-H stretching (~3200-3600), C=O stretching (~1630-1680), and C-Cl stretching (~600-800). |

| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 248.02, showing a characteristic isotopic pattern for two chlorine atoms. |

Potential Biological Activities and Mechanism of Action (Hypothesized)

While no specific biological activity has been reported for 2,4-Dichloro-N-(2-hydroxypropyl)benzamide, the benzamide scaffold and the dichloro-substitution pattern are present in molecules with a wide range of biological effects.[1] This suggests several avenues for investigation.

Antimicrobial and Antifungal Activity

Dichlorinated benzamides and related structures have demonstrated notable antimicrobial and antifungal properties.[2][3] The proposed mechanism for some benzamide derivatives involves the inhibition of essential cellular processes in bacteria, such as cell division, by targeting proteins like FtsZ.[4] For antifungal activity, a potential mechanism could involve the inhibition of enzymes like succinate dehydrogenase, a key component of the mitochondrial electron transport chain.[2]

Caption: Hypothesized antimicrobial mechanisms of action.

Antiparasitic and Cytotoxic Activity

N-benzoyl-2-hydroxybenzamides, which share the benzamide core, have been investigated as potential agents against various protozoan parasites, including Plasmodium falciparum, the causative agent of malaria.[5] Furthermore, some dichlorophenyl derivatives have been shown to exhibit cytotoxicity in cancer cell lines, suggesting a potential for investigation in oncology.[6]

Experimental Workflows for Biological Evaluation

To assess the potential biological activities of 2,4-Dichloro-N-(2-hydroxypropyl)benzamide, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for MIC determination.

Cytotoxicity Assay

Protocol: MTT Assay

-

Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on structurally related compounds, the following precautions should be taken:

-

Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If ingested or inhaled, seek immediate medical attention.

Conclusion

2,4-Dichloro-N-(2-hydroxypropyl)benzamide is a compound with potential for further investigation in various fields of biological research, particularly in the development of new antimicrobial and cytotoxic agents. This guide provides a solid foundation for its synthesis, characterization, and initial biological screening. Researchers are encouraged to use the provided protocols and hypothesized activities as a starting point for their own studies, contributing to a more complete understanding of this molecule's properties and potential applications.

References

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).

- Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). Journal of Agricultural and Food Chemistry, 69(51), 15593–15603.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Pharmaceuticals, 18(7), 1234.

- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2012). Journal of Medicinal Chemistry, 55(17), 7643-7657.

- Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. (1996). Indian Journal of Chemistry - Section B, 35B(3), 253-256.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry, 50, 348-356.

- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2013). Toxicology in Vitro, 27(5), 1555-1561.

- In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (2025). BenchChem.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy N,N-dibutyl-2,4-dichlorobenzamide (EVT-4989616) | 35515-06-1 [evitachem.com]

The Multifaceted Mechanisms of Action of N-Substituted Benzamides: A Technical Guide for Drug Development Professionals

Abstract

N-substituted benzamides are a versatile class of pharmacologically active compounds with significant therapeutic applications, primarily in neuropsychiatry and oncology. Their mechanisms of action are diverse, ranging from the modulation of neurotransmitter receptors to the inhibition of critical enzymes involved in epigenetic regulation and DNA repair. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of N-substituted benzamides, focusing on their roles as dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors. We will delve into the molecular interactions, downstream signaling pathways, structure-activity relationships, and detailed experimental protocols to characterize these activities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Modulation of Dopaminergic Neurotransmission

A prominent and well-established mechanism of action for many N-substituted benzamides is their antagonism of dopamine receptors, particularly the D2 and D3 subtypes.[1][2] This activity is the cornerstone of their use as atypical antipsychotics for the treatment of schizophrenia and other psychotic disorders.[2] Unlike typical antipsychotics, many N-substituted benzamides exhibit a higher affinity for D2 and D3 receptors in the mesolimbic pathway compared to the nigrostriatal pathway, which is thought to contribute to their lower incidence of extrapyramidal side effects.[3]

Molecular Interaction with D2/D3 Receptors

N-substituted benzamides, such as sulpiride, amisulpride, and raclopride, act as competitive antagonists at D2 and D3 receptors.[1][4] Their binding prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. The interaction is stereoselective, with the (S)-enantiomers of many benzamides showing higher affinity for the D2 receptor.

A key feature of some N-substituted benzamides, like amisulpride, is their dose-dependent dual action.[1] At low doses, they preferentially block presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release. This blockade leads to an increase in synaptic dopamine levels, an effect that is believed to contribute to their efficacy in treating negative symptoms of schizophrenia and dysthymia.[1][4] At higher doses, they act as conventional postsynaptic D2/D3 receptor antagonists, which is effective in managing the positive symptoms of schizophrenia.[1]

Downstream Signaling Pathways

The antagonism of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling targets.

Interestingly, some atypical antipsychotics, including the N-substituted benzamide amisulpride, have been shown to modulate the β-arrestin 2-mediated Akt/GSK-3β signaling pathway.[6] This pathway is distinct from the classical G protein-dependent signaling. Amisulpride, but not the typical antipsychotic haloperidol, has been found to increase the phosphorylation of Akt and GSK-3β in a β-arrestin 2-dependent manner.[6] This signaling cascade is implicated in neuroprotection and may contribute to the unique therapeutic profile of amisulpride.[6]

Caption: Downstream signaling of D2/D3 receptor antagonism by N-substituted benzamides.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of representative N-substituted benzamides for dopamine receptors.

| Compound | D2 Ki (nM) | D3 Ki (nM) | Reference |

| Amisulpride | 3.0 | 3.5 | [4] |

| Raclopride | 1.8 | 3.5 | |

| Remoxipride | Weak | - | |

| Sulpiride | Selective D2/D3 antagonist | Selective D2/D3 antagonist |

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of N-substituted benzamides for the dopamine D2 receptor.[7]

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (N-substituted benzamides) at various concentrations.

-

Scintillation vials and scintillation cocktail.

-

Microplate harvester and filter mats (e.g., GF/B).

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 50 µL of the test compound solution. For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of haloperidol solution.

-

Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the incubation by rapid filtration through the filter mats using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Epigenetic Modulation through Histone Deacetylase (HDAC) Inhibition

A growing number of N-substituted benzamides have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[8] HDAC inhibitors are a promising class of anticancer agents.[9]

Molecular Interaction with HDACs

N-substituted benzamides, such as Entinostat (MS-275), are typically Class I selective HDAC inhibitors, with potent activity against HDAC1, HDAC2, and HDAC3.[10][11] The mechanism of inhibition involves the N-(2-aminophenyl)-benzamide moiety acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[12] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone proteins.[10]

Downstream Cellular Effects

By inhibiting HDACs, these benzamide derivatives lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[10] The upregulation of p21 leads to cell cycle arrest, typically at the G1/S phase.[13] Furthermore, HDAC inhibition can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[14]

Caption: Mechanism of action of N-substituted benzamide HDAC inhibitors.

Quantitative Data: HDAC Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of representative N-substituted benzamide HDAC inhibitors.

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| Entinostat (MS-275) | 0.51 | 1.7 | [13] |

| Compound 7j | 0.65 | 1.70 | [8] |

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-substituted benzamides against HDAC enzymes.[15]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3).

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., Trypsin in a specific buffer).

-

Stop solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor).

-

Test compounds (N-substituted benzamides) dissolved in DMSO.

-

Black 96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the 96-well plate, add the test compound solution, the recombinant HDAC enzyme, and the assay buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the deacetylation reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Incubate for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

-

Terminate the entire reaction by adding the stop solution.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

DNA Damage Repair Inhibition via Poly (ADP-ribose) Polymerase (PARP) Targeting

Certain N-substituted benzamides have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[16] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[17]

Molecular Interaction with PARP

N-substituted benzamide-based PARP inhibitors, like olaparib, act as competitive inhibitors of the PARP enzyme's catalytic domain.[17][18] They mimic the nicotinamide moiety of the PARP substrate, NAD+, and bind to the active site. This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[17]

A key aspect of the mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA at the site of the break.[19] These trapped PARP-DNA complexes are highly cytotoxic as they can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[20]

The Principle of Synthetic Lethality

In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in these genes, the HR pathway is deficient. When PARP is inhibited in these cells, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[20] Without a functional HR pathway to repair these DSBs, the cancer cells undergo cell death.[17] This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.

Caption: Synthetic lethality induced by N-substituted benzamide PARP inhibitors.

Experimental Protocol: Cell-Based PARP Inhibition Assay (PAR-Immunofluorescence)

This protocol describes a method to assess the cellular activity of N-substituted benzamide PARP inhibitors by measuring the levels of poly(ADP-ribose) (PAR) formation.[21]

Materials:

-

Cancer cell line of interest (e.g., a BRCA-mutant cell line).

-

DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate (MMS)).

-

Test compounds (N-substituted benzamides).

-

Primary antibody against PAR.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization solution.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-PAR antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

Data Analysis:

-

Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.

-

Normalize the PAR signal to the nuclear area (DAPI signal).

-

Calculate the percentage of inhibition of PAR formation for each concentration of the test compound relative to the vehicle-treated, DNA-damaged control.

-

Determine the IC50 value from the resulting dose-response curve.

Conclusion

N-substituted benzamides represent a remarkably versatile chemical scaffold, giving rise to compounds with diverse and potent mechanisms of action. Their ability to selectively target dopamine receptors has led to the development of safer and more effective antipsychotic medications. Furthermore, their capacity to inhibit key enzymes like HDACs and PARPs has opened up new avenues for the treatment of cancer and potentially other diseases. The in-depth understanding of their molecular interactions, downstream signaling effects, and structure-activity relationships, facilitated by the robust experimental protocols detailed in this guide, is crucial for the continued development and optimization of N-substituted benzamides as therapeutic agents. As research in this field progresses, we can anticipate the emergence of novel N-substituted benzamide-based drugs with enhanced efficacy and improved safety profiles for a range of clinical indications.

References

- AstraZeneca. (2013, July 30). The Mechanism of Action of Olaparib. Targeted Oncology.

- Patsnap Synapse. (2024, July 17).

- Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology.

- Patsnap Synapse. (2024, July 17).

- Selleck Chemicals. (n.d.).

- Oreate AI Blog. (2026, January 7).

- Hingorani, R., et al. (2010). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 16(17), 4496-4506.

- van der Woude, L. L., et al. (2015). Olaparib. Geneesmiddelenbulletin, 49(6), 65-66.

- Benchchem. (2025). The Multifaceted Therapeutic Potential of N-Substituted Benzamides: A Technical Guide.

- BPS Bioscience. (n.d.).

- Menear, K. A., et al. (2008). Olaparib. Journal of Medicinal Chemistry, 51(20), 6581-6591.

- Park, S. W., et al. (2012). Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells. Neuropharmacology, 62(2), 966-974.

- Benchchem. (2025). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2.

- Benchchem. (2025). Application Notes and Protocols for Cell-Based Assays in Dopamine Receptor Antagonist Screening.

- Benchchem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.

- Yu, S., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology, 145(3), 272-278.

- Ross, S. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4169.

- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311.

- Wikipedia. (n.d.). Amisulpride.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

- Innoprot. (n.d.). D1 Dopamine Receptor Assay.

- Zare, A., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102558.

- Christianson, D. W. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Chemical Biology, 15(1), 16-25.

- Butler, K. V., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(12), 4961-4978.

- EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).

- Benchchem. (2025). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7.

- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program.

- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.

- Ghafouri, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 823-840.

- Patsnap Synapse. (2024, July 17).

- Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric)

- Wang, H., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2201-2207.

- Tsilochristou, O., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 13958-13978.

- Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 637, 1-22.

- Griffin, R. J., et al. (2001). Benzamide analogues as parp dna repair enzyme inhibitors.

- Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(17), 12041-12058.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Juruena, M. F., et al. (2011). Specific mechanism of action of amisulpride in the treatment of schizophrenia and correlation with clinical response and tolerability. Journal of Receptor, Ligand and Channel Research, 4, 67-76.

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

- Dr.Oracle. (2025, May 29). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication)

- Chen, C., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Archiv der Pharmazie, 350(8), 1700096.

- Chen, L., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(11), 1184-1192.

- Kling, R. C., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scientific Reports, 10(1), 1-14.

- Sharma, P. C., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.

- Lee, F. J. S., et al. (2013). Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays. In Dopamine-Interacting Proteins (pp. 1-14). Humana Press.

- Butini, S., et al. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Bioorganic & Medicinal Chemistry, 15(23), 7431-7446.

Sources

- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. droracle.ai [droracle.ai]

- 4. Amisulpride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]

- 11. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 17. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 18. Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Potential of Dichlorobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzamide structural motif is a cornerstone in medicinal chemistry, gracing the molecular architecture of a multitude of approved therapeutic agents. Its remarkable versatility, arising from its ability to engage in key hydrogen bonding interactions and serve as a stable scaffold for diverse substitutions, has cemented its status as a "privileged" structure in drug design. Within this esteemed class of compounds, dichlorobenzamide derivatives have emerged as a particularly compelling chemotype, demonstrating a broad and potent spectrum of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of dichlorobenzamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By elucidating the underlying mechanisms of action and providing detailed experimental methodologies, this document aims to empower researchers to unlock the full therapeutic promise of this versatile chemical scaffold.

I. The Anticancer Potential of Dichlorobenzamide Derivatives: Targeting Key Oncogenic Pathways

Dichlorobenzamide derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes in cancer cell proliferation and survival, such as BRAF kinase and DNA topoisomerase II.

A. Mechanism of Action: A Two-Pronged Assault on Cancer Cells

1. Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway:

A pivotal signaling pathway that governs cell proliferation, differentiation, and survival is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[1] The RAF family of serine/threonine kinases, particularly BRAF, is a critical component of this cascade and is frequently mutated in various cancers, leading to uncontrolled cell growth.[1] Dichlorobenzamide derivatives, specifically 5,6-dichlorobenzimidazole derivatives, have been designed as potent inhibitors of both wild-type BRAF (BRAFWT) and its mutated form, BRAFV600E.[1] These compounds are engineered to occupy the ATP binding pocket of the BRAF kinase domain, extending into the allosteric hydrophobic back pocket to establish stabilizing hydrophobic interactions.[1]

2. Inhibition of DNA Topoisomerase II:

DNA topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives have been identified as potent inhibitors of human DNA topoisomerase II.[2] Molecular docking studies suggest that these compounds strongly interact with the DNA-dependent subunit of the enzyme.[2]

B. In Vitro Anticancer Activity: Quantitative Analysis

The cytotoxic effects of dichlorobenzamide derivatives have been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5,6-Dichlorobenzimidazole | BRAFWT | 1.72 | [1] |

| 5,6-Dichlorobenzimidazole | BRAFV600E | 2.76 | [1] |

| 4-Benzoyl-1-(2,3-dichlorobenzoyl)thiosemicarbazide (TA-4) | MCF-7 (Breast) | Not Specified | [2] |

| 4-Benzoyl-1-(2,4-dichlorobenzoyl)thiosemicarbazide (TA-18) | MDA-MB-231 (Breast) | Not Specified | [2] |

| 4-Benzoyl-1-(2,4-dichlorobenzoyl)thiosemicarbazide (TA-20) | FaDu (Head and Neck) | Not Specified | [2] |

| 4'-O-demethyl-4β-(4'''-nitroanilino)-4-desoxypodophenazine derivative | KB (Nasopharyngeal) | 0.11 ± 0.03 | [3] |

| 4'-O-demethyl-2'',3''-dichloro-4β-(4'''-nitroanilino)-4-desoxypodophenazine derivative | KB (Nasopharyngeal) | 0.48 ± 0.17 | [3] |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast) | 0.030 ± 0.014 | [4] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | 0.034 ± 0.01 | [4] |

C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Dichlorobenzamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, isopropanol)[6]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorobenzamide derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

II. The Antimicrobial Potential of Dichlorobenzamide Derivatives: Combating Bacterial and Fungal Pathogens

Dichlorobenzamide derivatives have also demonstrated noteworthy antimicrobial activity against a variety of bacterial and fungal strains. The presence and position of the chlorine atoms on the benzamide scaffold appear to be crucial for their antimicrobial efficacy.

A. Mechanism of Action: Disrupting Microbial Growth

While the precise mechanisms of antimicrobial action for all dichlorobenzamide derivatives are not fully elucidated, some studies suggest that they may interfere with essential cellular processes in microorganisms. For instance, some benzamide derivatives are known to inhibit microbial growth, and the dichlorophenyl moiety in other classes of compounds has been linked to antimicrobial activity.[8][9]

B. In Vitro Antimicrobial Activity: Quantitative Analysis

The antimicrobial efficacy of dichlorobenzamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Difluorobenzamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but showed activity | [9] |

| Amide Derivatives Containing Cyclopropane | Staphylococcus aureus | 32-128 | [10] |

| Amide Derivatives Containing Cyclopropane | Escherichia coli | 32-128 | [10] |

| Amide Derivatives Containing Cyclopropane | Candida albicans | 16-128 | [10] |

C. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[11][12]

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Bacterial or fungal strains of interest

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Dichlorobenzamide derivatives (dissolved in a suitable solvent)

-

Positive control (a known antibiotic or antifungal agent)

-

Negative control (solvent only)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.

-

-

Creation of Wells:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or the wide end of a sterile pipette tip.[13]

-

-

Application of Test Compounds:

-

Carefully add a defined volume (e.g., 50-100 µL) of the dichlorobenzamide derivative solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

-

Interpretation of Results:

-

A larger zone of inhibition indicates greater antimicrobial activity. The results are compared to the positive and negative controls.

-

III. The Anti-inflammatory Potential of Dichlorobenzamide Derivatives: Modulating Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Dichlorobenzamide derivatives have shown promise in this area by modulating key inflammatory pathways.

A. Mechanism of Action: Attenuating the Inflammatory Cascade

The anti-inflammatory effects of dichlorobenzamide derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.

1. Inhibition of TNF-α Production:

TNF-α is a potent pro-inflammatory cytokine that plays a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of TNF-α production in immune cells like monocytes and macrophages.[14] Certain N-substituted benzamides have been shown to inhibit LPS-induced TNF-α production in a dose-dependent manner.[14]

2. Modulation of the NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α. Some benzamide derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.

B. Experimental Protocol: LPS-Induced TNF-α Production Assay in Monocytes/Macrophages

This assay measures the ability of a compound to inhibit the production of TNF-α by immune cells stimulated with LPS.

Materials:

-

Human or murine monocyte/macrophage cell line (e.g., THP-1, RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Dichlorobenzamide derivatives

-

ELISA kit for TNF-α

-

96-well plates

Procedure:

-

Cell Culture and Seeding:

-

Culture monocytes or macrophages in complete medium.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere and differentiate if necessary.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of the dichlorobenzamide derivatives for a specific period (e.g., 1-2 hours) before LPS stimulation.

-

-

LPS Stimulation:

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a defined time (e.g., 4-24 hours) to induce TNF-α production.[15] Include an unstimulated control.

-

-

Collection of Supernatants:

-

After the incubation period, centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants, which contain the secreted TNF-α.

-

-

TNF-α Quantification by ELISA:

-

Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of TNF-α production.

-

IV. Synthesis and Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of dichlorobenzamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogues.

A. General Synthesis of Dichlorobenzamide Derivatives

Dichlorobenzamide derivatives are typically synthesized through the reaction of a dichlorobenzoyl chloride with a primary or secondary amine in the presence of a base. The dichlorobenzoyl chloride can be prepared from the corresponding dichlorobenzoic acid.

General Reaction Scheme:

Sources

- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. hereditybio.in [hereditybio.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. youtube.com [youtube.com]

- 14. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oamjms.eu [oamjms.eu]

An In-depth Technical Guide to the Stability Studies of 2,4-dichloro-N-(2-hydroxypropyl)benzamide

Abstract

This technical guide provides a comprehensive framework for conducting robust stability studies on the active pharmaceutical ingredient (API) 2,4-dichloro-N-(2-hydroxypropyl)benzamide. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines the strategic approach to forced degradation, the development of a stability-indicating analytical method, and the setup of long-term stability protocols. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. All protocols are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Imperative for Stability Evaluation

2,4-dichloro-N-(2-hydroxypropyl)benzamide is a molecule of interest in pharmaceutical development, characterized by a dichlorinated benzene ring linked to a hydroxypropyl group via an amide bond. The inherent reactivity of the amide bond, coupled with the electron-withdrawing nature of the chlorine substituents, necessitates a thorough evaluation of its chemical stability. Stability testing is a cornerstone of drug development, providing critical data to establish shelf life, determine appropriate storage conditions, and ensure that the quality of the drug substance is maintained over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2]

This guide will systematically detail the process of elucidating the degradation pathways of 2,4-dichloro-N-(2-hydroxypropyl)benzamide, developing a robust analytical method to monitor these changes, and establishing a comprehensive stability profile in alignment with global regulatory expectations.[3][4][5]

Physicochemical Properties and Potential Liabilities

A foundational understanding of the molecule's structure is paramount to predicting its stability.

-

Amide Moiety: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2,4-dichlorobenzoic acid and 1-amino-2-propanol. The rate of this hydrolysis is pH-dependent.[6][7]

-

Dichlorinated Benzene Ring: The aromatic ring is relatively stable but can be susceptible to photolytic degradation, particularly given the presence of chloro-substituents which can facilitate radical reactions upon exposure to UV light.[8][9][10]

-

Hydroxypropyl Group: The secondary alcohol is a potential site for oxidation, which could lead to the formation of a ketone derivative.

These potential degradation pathways form the scientific basis for the design of forced degradation studies.

Strategic Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method. By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[2][11] The goal is to achieve a target degradation of 10-20%, ensuring that the analytical method is challenged to detect and separate the resulting degradants.[12]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Hydrolytic Degradation

-

Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.

-

Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of 2,4-dichloro-N-(2-hydroxypropyl)benzamide in a 50:50 mixture of methanol and 0.1 M hydrochloric acid.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a 1 mg/mL solution in a 50:50 mixture of methanol and 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution.[11]

-

-

Causality: Amide bonds are susceptible to hydrolysis. This experiment simulates potential exposure to acidic or basic environments during formulation or in vivo, and identifies the primary hydrolytic degradants.[6][13]

Protocol 2: Oxidative Degradation

-

Objective: To evaluate the molecule's stability in the presence of an oxidizing agent.

-

Procedure:

-

Prepare a 1 mg/mL solution in a 50:50 mixture of methanol and 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at 8, 24, and 48 hours.

-

-

Causality: Oxidative stress can be encountered from excipients (e.g., those containing peroxides) or atmospheric oxygen. This test identifies potential oxidative liabilities, such as the oxidation of the secondary alcohol.[2][11]

Protocol 3: Photostability Testing

-

Objective: To determine the impact of light exposure, as mandated by ICH Q1B guidelines.[14][15][16]

-

Procedure:

-

Expose a thin layer of the solid drug substance and a solution (e.g., 1 mg/mL in methanol/water) to a light source conforming to ICH Q1B specifications.

-

The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][17]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

-

-

Causality: Light energy can promote degradative reactions not observed under thermal stress. The dichlorobenzene moiety is a potential chromophore that could absorb UV radiation, leading to photodegradation.[8][18]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[20]

Logical Flow for Method Development

Caption: Logic diagram for stability-indicating method development.

Protocol 4: HPLC Method Development

-

Initial Conditions:

-

Column: C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Detector: Photodiode Array (PDA) to monitor at multiple wavelengths and assess peak purity.

-

Gradient: A fast screening gradient (e.g., 5% to 95% B in 10 minutes).

-

-

Optimization:

-

Inject a "cocktail" mixture of all forced degradation samples.

-

The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent API peak and all degradation product peaks.

-

Adjust gradient slope, mobile phase pH, and organic modifier (e.g., switch to methanol) to improve separation.

-

-

Mass Spectrometry Integration:

Hypothetical HPLC Method

| Parameter | Condition |

| Column | Waters CSH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Detection | PDA, 235 nm |

| Injection Vol. | 2 µL |

| Gradient | 10% to 85% B over 15 min |

Data Interpretation and Degradation Pathway Elucidation

The combination of chromatographic data (retention time) and mass spectrometry data (parent mass and fragment ions) allows for the proposal of degradation pathways.

Example Forced Degradation Data Summary

| Stress Condition | % Degradation of API | Major Degradation Products (DP) Observed |

| 0.1 M HCl, 60°C, 24h | 15.2% | DP-1 (Hydrolysis Product) |

| 0.1 M NaOH, 60°C, 8h | 21.5% | DP-1 (Hydrolysis Product) |

| 3% H₂O₂, RT, 48h | 8.9% | DP-2 (Oxidation Product) |

| Photolytic (ICH Q1B) | 5.5% | DP-3 (Photodegradant) |

| Thermal (80°C, 72h) | < 1.0% | No significant degradation |

-

DP-1 (Hydrolysis Product): Likely 2,4-dichlorobenzoic acid, resulting from the cleavage of the amide bond. This would be confirmed by comparing its retention time and mass spectrum to a reference standard.

-

DP-2 (Oxidation Product): Potentially the ketone formed by oxidation of the secondary alcohol on the hydroxypropyl side chain. LC-MS would show a mass shift of -2 Da from the parent API.

-

DP-3 (Photodegradant): Could involve dechlorination or other complex rearrangements of the aromatic ring. Structure elucidation would require more advanced techniques like high-resolution mass spectrometry (HRMS) and potentially NMR after isolation.[]

Formal Stability Studies

Once the stability-indicating method is validated, formal stability studies are initiated according to ICH Q1A(R2) guidelines.[1][3][5]

Protocol 5: Long-Term and Accelerated Stability Study

-

Objective: To establish the re-test period or shelf life and recommended storage conditions for the drug substance.[1]

-

Batch Selection: Use at least three primary batches of the API.[3]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.

Example Stability Data Table (Accelerated)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| 0 Months | 99.8 | 0.15 | White Powder |

| 3 Months | 99.5 | 0.35 | White Powder |

| 6 Months | 99.1 | 0.68 | White Powder |

Conclusion

A systematic and scientifically grounded approach to stability testing is non-negotiable in pharmaceutical development. For 2,4-dichloro-N-(2-hydroxypropyl)benzamide, the key stability liabilities are hydrolysis of the amide bond and potential photodegradation. This guide has provided a comprehensive roadmap, from predictive assessment and forced degradation to the development of a specific, stability-indicating analytical method and the execution of formal stability studies. Adherence to these principles and protocols will generate a robust data package that ensures product quality, supports regulatory filings, and ultimately safeguards patient safety.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). Slideshare. [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

-

Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

-

ResearchGate. (n.d.). Photolysis and Photocatalysis of 1,4 Dichlorobenzene Using Sputtered TiO2 Thin Films. [Link]

-

Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 191-201. [Link]

-

Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

-

Zenodo. (n.d.). Photochemical degradation of p-dichlorobenzene by photo-Fenton's reagent. [Link]

-

Zhang, X., & Phillip, M. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Reed, R. A., & Li, Y. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10). [Link]

-

Kamberi, M., & Tsutsumi, N. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Obach, R. S., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 2496. [Link]

-

Reddy, Y. R., & Kumar, K. K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-36. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]